molecular formula C21H20N6O B2499505 N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine CAS No. 946243-11-4

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine

Cat. No. B2499505
CAS RN: 946243-11-4
M. Wt: 372.432
InChI Key: ARDYTSIUJZKSAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aromatic diamines is described in the first paper, where a new triphenylamine-containing aromatic diamine is synthesized through a cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . This method could potentially be adapted for the synthesis of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine by choosing appropriate starting materials and reaction conditions that would lead to the pteridine core with the desired substituents.

Molecular Structure Analysis

The molecular structure of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine would likely exhibit characteristics similar to those of the compounds discussed in the papers. For instance, the presence of a methoxy group as seen in the 2-(methoxymethyl)benzene-1,4-diamine and methoxypyrimidines would suggest potential electron-donating effects that could influence the reactivity and stability of the molecule.

Chemical Reactions Analysis

The second paper provides insights into the reactivity of a related compound, 2-(methoxymethyl)benzene-1,4-diamine, which is the most slowly oxidized in its series and exhibits a faster coupling step with certain aminophenols . This suggests that the methoxy group can have a significant impact on the reactivity of the molecule, which could be relevant for understanding the chemical reactions of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds, such as solubility, thermal stability, and reactivity, are discussed in the papers. The first paper mentions that the synthesized polyamides, which include the triphenylamine-containing aromatic diamine, are amorphous with good solubility in organic solvents and exhibit high thermal stability . The third paper discusses the thermal rearrangement of methoxypyrimidines, which could be relevant for understanding the thermal behavior of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine .

Scientific Research Applications

Synthesis and Biological Activity A study on the synthesis of pyrimidine derivatives, including 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, reveals significant larvicidal activity against third instar larvae. This research highlights the potential of such compounds in pest control and suggests their further exploration for biological applications (Gorle et al., 2016).

Analytical Characterization of Bioactive Compounds Analytical characterization of N-benzyl-substituted phenethylamines and 5-methoxytryptamines, including derivatives similar to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine, has been conducted. This study is crucial for understanding the properties of these compounds, which are of interest in medicinal research and for addressing challenges related to newly emerging substances (Brandt et al., 2015).

Corrosion Inhibition Research into Schiff's Bases, including compounds similar to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine, shows their potential as corrosion inhibitors for mild steel. These findings can contribute to the development of cost-effective and efficient methods for protecting metals from corrosion, especially in industrial applications (Singh & Quraishi, 2016).

Electrochromic Materials Studies on the synthesis of novel triarylamine derivatives for application in optoelectronic devices suggest that compounds structurally related to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine exhibit promising optical and electrochromic behaviors. These materials could be used in the development of electrochromic devices, indicating a broad range of potential applications in electronics and display technologies (Wu et al., 2019).

Solar Cell Enhancement Research incorporating pyridine-anchor co-adsorbents and ruthenium dyes in dye-sensitized solar cells (DSSCs) highlights the potential to enhance solar cell performance. This study shows that compounds similar to N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine can improve the efficiency of DSSCs, paving the way for advancements in renewable energy technologies (Wei et al., 2015).

Mechanism of Action

Target of Action

The compound N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine has been found to interact with EGFR and VEGFR-2 . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are often upregulated in various types of cancers, including triple-negative breast cancer .

Mode of Action

The compound interacts with its targets (EGFR and VEGFR-2) through a process known as molecular docking . This involves the compound binding to the active sites of these proteins, which can inhibit their activity and disrupt the signaling pathways they are involved in . The specific interactions and changes resulting from this binding are complex and can vary depending on the exact structure of the compound and the target protein.

Biochemical Pathways

The inhibition of EGFR and VEGFR-2 by N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine can affect multiple biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . By disrupting these pathways, the compound can potentially slow down tumor growth and progression.

Result of Action

The molecular and cellular effects of N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine’s action are primarily related to its inhibitory effects on EGFR and VEGFR-2. By inhibiting these proteins, the compound can disrupt cell signaling pathways that promote cell growth and survival, potentially leading to slowed tumor growth and progression .

properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-28-17-9-7-16(8-10-17)25-20-18-19(23-14-13-22-18)26-21(27-20)24-12-11-15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDYTSIUJZKSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(4-methoxyphenyl)-N2-phenethylpteridine-2,4-diamine

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